molecular formula C5H2BrF3S B1346392 3-Bromo-2-(trifluoromethyl)thiophene CAS No. 924818-17-7

3-Bromo-2-(trifluoromethyl)thiophene

Cat. No. B1346392
M. Wt: 231.04 g/mol
InChI Key: WAEYJGSTKDPCSW-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C5H2BrF3S . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(trifluoromethyl)thiophene consists of a thiophene ring with a bromo group at the 3rd position and a trifluoromethyl group at the 2nd position .


Physical And Chemical Properties Analysis

3-Bromo-2-(trifluoromethyl)thiophene has a molecular weight of 231.04 Da . It has a density of 1.8±0.1 g/cm3, a boiling point of 167.7±35.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C . The compound has a molar refractivity of 37.3±0.3 cm3 .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) .
  • Synthesis of Regioregular Thiophene-Based Conjugated Polymers

    • Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
    • They have made them a centre of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
  • Synthesis of Antibiotics and Vasodilators

    • 3-Bromothiophene, a related compound, is a precursor to the antibiotic timentin and the vasodilator cetiedil .
  • Synthesis of Naphtho[2,3b]thiophene Derivatives

    • Naphtho[2,3b]thiophene and its derivatives are commonly accessed by a Bradsher cyclization . The synthesis of the Bradsher cyclization substrate typically requires harsh conditions, including several oxidation state changes .
  • Synthesis of Biologically Active Compounds

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • For example, articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Synthesis of 3,3-Difluoroallyl Benzyl Sulfide

    • In one reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .
    • Then, 3,3-difluoroallyl benzyl sulfide suffers deprotonation at the benzylic position, followed by [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

Safety And Hazards

3-Bromo-2-(trifluoromethyl)thiophene is associated with several hazards. It is recommended to wear personal protective equipment/face protection while handling this compound. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. Inhalation and ingestion should be avoided .

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3S/c6-3-1-2-10-4(3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEYJGSTKDPCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650149
Record name 3-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(trifluoromethyl)thiophene

CAS RN

924818-17-7
Record name 3-Bromo-2-(trifluoromethyl)thiophene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(trifluoromethyl)thiophene
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